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Scopoline hydrochloride

Cat. No.: B11783644
CAS No.: 21030-89-7
M. Wt: 191.65 g/mol
InChI Key: RGBMLBPKFXCYDH-DWYSEDRNSA-N
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Description

Historical Context of Scopoline (B1219716) Alkaloid Research

The history of scopoline is inseparable from that of its parent compound, scopolamine (B1681570). The investigation into tropane (B1204802) alkaloids from Solanaceae plants began in earnest in the 19th century. German pharmacist H.F.G. Mein is credited with early work on atropine (B194438) in 1832. nih.gov This was soon followed by the work of P.L. Geiger and O. Hesse, who in 1833 published on the isolation of atropine from Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane), detailing its chemical properties. nih.gov

A significant milestone in this field was the first isolation of scopolamine (also known as hyoscine) in 1880 by the German chemist Albert Ladenburg from the plant Scopolia carniolica. wikipedia.orgwikipedia.organtheia.biobris.ac.uk Ladenburg's work was pivotal, and his research into organic chemistry, particularly the synthesis of natural alkaloids, earned him the Davy Medal in 1905. wikipedia.org

Following the isolation of scopolamine, subsequent research focused on elucidating its structure and chemical behavior. It was discovered that scopolamine, an ester, could be hydrolyzed. However, simple acid or base hydrolysis did not yield the expected basic moiety, scopine (B3395896), but instead a rearranged, more stable product known as scopoline (also called oscine). acs.orgwiktionary.org The first successful, albeit challenging, isolation of the true hydrolysis product, scopine, was achieved by Willstätter and Berner in 1923 using a gentle enzymatic hydrolysis procedure. acs.org The term "scopoline" thus historically refers to this stable crystalline amino alcohol, C₈H₁₃NO₂, formed from the intramolecular rearrangement of scopine, which is generated during the hydrolysis of scopolamine. merriam-webster.com

Natural Occurrence and Botanical Origins of Scopoline Precursors

Scopoline itself is a derivative and not typically found in significant quantities in nature. Its existence is a consequence of the chemical decomposition of its direct precursor, scopolamine. acs.org Therefore, to understand the origins of scopoline, one must look to the botanical sources of scopolamine.

Scopolamine is a secondary metabolite found primarily in plants belonging to the nightshade family, Solanaceae. antheia.biowikipedia.org These plants are distributed globally and have a long history of use in traditional medicine. nih.govbohrium.com The biosynthesis of tropane alkaloids in these plants begins with the amino acid ornithine. nih.govnumberanalytics.com This precursor undergoes a complex series of enzymatic reactions to form the characteristic bicyclic tropane ring structure. nih.govnih.gov

The primary plant sources of scopolamine are rich in a variety of tropane alkaloids, with the concentration and specific alkaloid profile varying between species and even different parts of the same plant. wikipedia.org

Table 1: Key Botanical Sources of Scopolamine (Scopoline Precursor)

Plant Common NameScientific NamePrimary Tropane Alkaloid Precursors
HenbaneHyoscyamus nigerScopolamine, Hyoscyamine (B1674123) antheia.biowikipedia.org
Jimsonweed (Thorn-apple)Datura stramoniumScopolamine, Hyoscyamine antheia.biowikipedia.org
Deadly NightshadeAtropa belladonnaAtropine, Hyoscyamine, Scopolamine wikipedia.org
Angel's TrumpetsBrugmansia speciesScopolamine, Hyoscyamine wikipedia.org
MandrakeMandragora officinarumHyoscyamine, Scopolamine antheia.bio
CorkwoodDuboisia speciesScopolamine, Hyoscyamine nih.gov
ScopaliaScopolia carniolicaScopolamine antheia.biowikipedia.org

Chemical Classification within Tropane Alkaloids

Scopoline hydrochloride is classified as a tropane alkaloid, a large class of over 200 naturally occurring compounds and their derivatives. nih.gov The defining feature of this class is the tropane skeleton, a bicyclic chemical structure formally known as 8-azabicyclo[3.2.1]octane. wikipedia.orgnih.gov This framework consists of a pyrrolidine (B122466) and a piperidine (B6355638) ring sharing a common nitrogen atom and two carbon atoms. numberanalytics.com

Tropane alkaloids can be broadly divided into groups, such as the hyoscyamine/scopolamine group found in Solanaceae plants and the cocaine group from Erythroxylaceae plants. nih.govbohrium.com Scopoline belongs to the first group as a derivative of scopolamine.

Scopolamine itself is an ester, composed of a basic alcohol, scopine, and tropic acid. acs.orgnih.gov Scopoline is an intramolecular ether formed from scopine, its structural isomer. acs.orgmerriam-webster.com The key structural difference between scopolamine and its hydrolysis products is the absence of the tropic acid ester group in both scopine and scopoline. The difference between scopine and scopoline lies in their bicyclic core; scopine contains an epoxide ring, whereas in scopoline, this has rearranged to form a more stable ether linkage within the tropane framework. acs.orgwikipedia.org The hydrochloride salt is formed by the reaction of the basic nitrogen atom in the scopoline molecule with hydrochloric acid.

Table 2: Chemical Data of Scopoline and Related Tropane Alkaloids

Compound NameChemical FormulaMolar Mass (g/mol)Key Structural Feature
ScopolamineC₁₇H₂₁NO₄303.35Ester of scopine and tropic acid; contains an epoxide ring. nist.gov
ScopineC₈H₁₃NO₂155.20Basic alcohol from scopolamine hydrolysis; contains an epoxide ring. wikipedia.orgscbt.com
Scopoline (Oscine)C₈H₁₃NO₂155.20Rearrangement product of scopine; contains an intramolecular ether linkage. medkoo.combioscience.co.uknih.gov
AtropineC₁₇H₂₃NO₃289.37Racemic ester of tropine (B42219) and tropic acid.
HyoscyamineC₁₇H₂₃NO₃289.37Levorotatory ester of tropine and tropic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO2 B11783644 Scopoline hydrochloride CAS No. 21030-89-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

21030-89-7

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(1S,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-9-5-2-4-3-6(9)8(11-4)7(5)10;/h4-8,10H,2-3H2,1H3;1H/t4-,5-,6+,7-,8-;/m0./s1

InChI Key

RGBMLBPKFXCYDH-DWYSEDRNSA-N

Isomeric SMILES

CN1[C@H]2C[C@H]3C[C@@H]1[C@@H]([C@H]2O)O3.Cl

Canonical SMILES

CN1C2CC3CC1C(C2O)O3.Cl

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Scopoline

Elucidation of Biosynthetic Precursors and Intermediates

The journey from a simple amino acid to the complex structure of scopolamine (B1681570) involves several key precursor molecules and intermediates. The process begins with the formation of putrescine and culminates in the epoxidation of hyoscyamine (B1674123). nih.govmdpi.com

L-Ornithine Decarboxylation to Putrescine

The biosynthesis of scopolamine commences with the amino acid L-ornithine. nih.govmdpi.com The initial and a crucial step is the decarboxylation of L-ornithine to produce putrescine (1,4-diaminobutane). wikipedia.orgresearchgate.net This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC), a pyridoxal (B1214274) phosphate-dependent enzyme. acs.orgiastate.edu Studies in Atropa belladonna have shown that ODC plays a more significant role in TA biosynthesis than the alternative pathway from arginine. acs.org While putrescine can also be synthesized from L-arginine via the action of arginine decarboxylase (ADC), the ODC-mediated pathway is considered the predominant route for tropane (B1204802) alkaloid formation in solanaceous plants. researchgate.netiastate.edumdpi.com

N-Methylation of Putrescine

Following its formation, putrescine undergoes N-methylation to yield N-methylputrescine. wikipedia.orgnumberanalytics.com This reaction is a critical, rate-limiting step and is considered the first committed step in the biosynthesis of tropane alkaloids. mdpi.commdpi.combioone.org The enzyme responsible for this conversion is Putrescine N-methyltransferase (PMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. mdpi.commdpi.comfrontiersin.org The activity of PMT is a key regulatory point in the pathway, directing the flow of putrescine away from polyamine synthesis and towards alkaloid production. mdpi.combioone.org

Tropane Ring Formation Pathway

The formation of the characteristic tropane ring is a multi-stage process starting from N-methylputrescine. mdpi.com

Oxidative Deamination : N-methylputrescine is oxidatively deaminated by N-methylputrescine oxidase (MPO), a copper-dependent diamine oxidase, to produce 4-methylaminobutanal. wikipedia.orgnumberanalytics.commdpi.com

Cyclization : The resulting 4-methylaminobutanal undergoes a spontaneous intramolecular Schiff base formation, cyclizing to form the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgmdpi.commdpi.com This cation represents the first ring of the bicyclic tropane skeleton. mdpi.com

Condensation and Rearrangement : The N-methyl-Δ¹-pyrrolinium cation then condenses with acetoacetic acid to form hygrine. wikipedia.org While the specific enzyme for this condensation has not been fully demonstrated, it is a crucial step leading to the formation of the tropane core. wikipedia.org Hygrine subsequently undergoes rearrangement to form tropinone (B130398). wikipedia.org

Reduction to Tropine (B42219) : Tropinone serves as a branch point for the synthesis of different tropane alkaloids. nih.gov For scopolamine synthesis, tropinone is stereospecifically reduced to tropine (3α-tropanol) by the enzyme tropinone reductase I (TR-I). numberanalytics.comnih.gov

Hyoscyamine Conversion and Epoxidation

The final stages of scopolamine biosynthesis involve the esterification of tropine and the subsequent epoxidation of the resulting molecule. wikipedia.orgnih.gov

Littorine (B1216117) Formation : Tropine condenses with phenyllactate, which is derived from the amino acid phenylalanine, to form the intermediate littorine. wikipedia.orgnih.gov

Conversion to Hyoscyamine : Littorine is then rearranged and oxidized by a cytochrome P450 enzyme, CYP80F1, into hyoscyamine aldehyde. wikipedia.orgnih.gov This aldehyde is subsequently reduced to form hyoscyamine. nih.gov

Epoxidation to Scopolamine : The final step in the pathway is the conversion of hyoscyamine into its epoxide, scopolamine. wikipedia.orgmdpi.com This conversion is catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase. mdpi.commdpi.com H6H performs this conversion in a two-step reaction: first, it hydroxylates hyoscyamine at the C6 position to create 6β-hydroxyhyoscyamine, and then the same enzyme catalyzes the epoxidation of this intermediate to yield scopolamine. mdpi.comnih.govcore.ac.uk Research has confirmed that this epoxidation occurs directly without an intermediate dehydration step. nih.govnih.govoup.com

Enzymatic Activities in Scopoline (B1219716) Biosynthesis

The biosynthesis of scopolamine is governed by a cascade of specific enzymes, each playing a critical role in the transformation of substrates along the metabolic pathway.

Putrescine N-Methyltransferase (PMT)

Research has shown that PMT has likely evolved from spermidine (B129725) synthase (SPDS), an enzyme involved in primary metabolism. mdpi.commdpi.comfrontiersin.org This evolutionary link suggests that an enzyme from primary metabolism was recruited for the production of secondary metabolites. mdpi.com In plants that produce tropane alkaloids, such as Atropa belladonna, the expression of the PMT protein is predominantly localized in the roots, which are the primary site of tropane alkaloid synthesis. nih.govmdpi.combioone.org Overexpression of the pmt gene in transgenic plant cultures has been shown to increase the production of downstream tropane alkaloids, including hyoscyamine and scopolamine, further highlighting its regulatory importance. mdpi.combioone.orgresearchgate.net

Table 1: Key Enzymes in Scopoline (Scopolamine) Biosynthesis

Enzyme Abbreviation Substrate(s) Product(s)
Ornithine Decarboxylase ODC L-Ornithine Putrescine, CO2
Putrescine N-Methyltransferase PMT Putrescine, S-Adenosyl-L-Methionine (SAM) N-Methylputrescine
N-Methylputrescine Oxidase MPO N-Methylputrescine 4-Methylaminobutanal
Tropinone Reductase I TR-I Tropinone, NADPH Tropine, NADP+
Cytochrome P450 CYP80F1 CYP80F1 Littorine Hyoscyamine Aldehyde

Table 2: Compound Names Mentioned in the Article

Compound Name
4-Methylaminobutanal
6β-Hydroxyhyoscyamine
Acetoacetic acid
Arginine
Hygrine
Hyoscyamine
Hyoscyamine aldehyde
L-Ornithine
Littorine
N-Methyl-Δ¹-pyrrolinium cation
N-Methylputrescine
Phenylalanine
Phenyllactate
Putrescine
S-Adenosyl-L-Methionine
Scopoline (Scopolamine)
Scopoline hydrochloride
Tropine

Tropinone Reductases (TRP I, TRP II)

Two distinct enzymes, Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II), are responsible for the reduction of tropinone. wikipedia.orgmdpi.com These enzymes exhibit stereospecificity, meaning they produce different stereoisomers from the same starting material. mdpi.com

Tropinone Reductase I (TR-I) , an NADPH-dependent enzyme, catalyzes the reduction of tropinone to tropine (3α-tropanol). wikipedia.orgmdpi.com Tropine serves as the direct precursor for the biosynthesis of hyoscyamine and subsequently, scopoline. nih.govmdpi.com

Tropinone Reductase II (TR-II) also an NADPH-dependent enzyme, reduces tropinone to pseudotropine (3β-tropanol). mdpi.commdpi.com Pseudotropine is a precursor for the synthesis of calystegines, a different class of tropane alkaloids. nih.gov

The significantly higher activity of TR-I compared to TR-II in many plant species ensures that the metabolic flux is primarily directed towards the production of tropine and its derivatives. wikipedia.org

Table 1: Tropinone Reductases and their Products

EnzymeSubstrateProductSubsequent Alkaloid Class
Tropinone Reductase I (TR-I)TropinoneTropineHyoscyamine, Scopoline
Tropinone Reductase II (TR-II)TropinonePseudotropineCalystegines

Hyoscyamine 6β-Hydroxylase (H6H)

Following the formation of tropine and its subsequent conversion to hyoscyamine, the enzyme Hyoscyamine 6β-Hydroxylase (H6H) plays a pivotal role. H6H is a 2-oxoglutarate-dependent dioxygenase that catalyzes the final two steps in the biosynthesis of scopolamine from hyoscyamine. mdpi.comwikipedia.orgscirp.org

The conversion is a two-step process:

Hydroxylation: H6H first hydroxylates hyoscyamine to produce 6β-hydroxyhyoscyamine. mdpi.comscirp.org

Epoxidation: The same enzyme then catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form scopolamine. mdpi.comwikipedia.org

Interestingly, the hydroxylase activity of H6H is significantly more efficient than its epoxidase activity, which can be a rate-limiting step in scopolamine production. mdpi.com The enzyme requires l-hyoscyamine, oxygen, and α-ketoglutarate for its activity and is inhibited by certain divalent cations. mdpi.com

Cytochrome P450 Enzymes (e.g., Cyp80F1)

Before the action of H6H, a crucial rearrangement occurs in the biosynthetic pathway. Littorine, formed from the condensation of tropine and phenyllactic acid, is converted to hyoscyamine aldehyde. nih.govwikipedia.org This isomerization is catalyzed by a cytochrome P450 enzyme, specifically Cyp80F1 . nih.govnih.gov

Research has shown that Cyp80F1 is responsible for the oxidation and rearrangement of littorine to hyoscyamine aldehyde. nih.govnih.gov Silencing the gene for Cyp80F1 leads to a decrease in hyoscyamine levels and an accumulation of littorine, confirming its essential role in the pathway. nih.gov

Metabolic Engineering Approaches for Enhanced Scopoline Production

The demand for scopolamine has driven research into metabolic engineering techniques to increase its yield in plants and cultured cells. nih.govnih.gov These strategies primarily focus on overexpressing key enzymes in the biosynthetic pathway.

Gene Overexpression Strategies (e.g., PMT, H6H)

A primary strategy for boosting scopolamine production is the overexpression of genes encoding rate-limiting enzymes. Two key targets for this approach are putrescine N-methyltransferase (pmt) and hyoscyamine 6β-hydroxylase (h6h).

PMT Overexpression: Putrescine N-methyltransferase (PMT) catalyzes the first committed step in tropane alkaloid biosynthesis, the methylation of putrescine. nih.govnih.gov Overexpressing the pmt gene aims to increase the initial flux into the pathway. oup.com

H6H Overexpression: As H6H catalyzes the final, often rate-limiting, steps to scopolamine, its overexpression is a direct approach to increase the conversion of hyoscyamine to scopolamine. mdpi.comacademicjournals.org

Studies have shown that the simultaneous overexpression of both pmt and h6h genes in hairy root cultures of plants like Hyoscyamus niger and Atropa belladonna leads to a significant increase in scopolamine production, often far exceeding the levels in wild-type or single-gene transgenic lines. academicjournals.orgpomics.compnas.org For instance, a study on H. niger reported that a transgenic line expressing both genes produced 411 mg/L of scopolamine, a nine-fold increase compared to the wild type. pnas.org

Table 2: Impact of Gene Overexpression on Scopolamine Production

Plant SpeciesTransgenesCulture SystemKey FindingReference
Hyoscyamus nigerpmt and h6hHairy Root CulturesOver 9-fold increase in scopolamine production compared to wild type. pnas.org
Atropa belladonnapmt and h6hHairy Root CulturesSignificant increase in both hyoscyamine and scopolamine production. pomics.com
Hyoscyamus muticush6hHairy Root CulturesOver 100-fold higher levels of scopolamine compared to controls. academicjournals.org
Datura metelpmtHairy Root CulturesEnhanced production of both hyoscyamine and scopolamine. oup.com

Hairy Root Culture Systems for Biosynthesis Research

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, have become a powerful tool for studying and enhancing the biosynthesis of tropane alkaloids. nih.govresearchgate.net These cultures offer several advantages for research and production:

Genetic Stability: Hairy roots are known for their genetic and biosynthetic stability over long periods of culture. pomics.com

Fast Growth: They exhibit rapid growth, leading to a high biomass production. pomics.com

Contained System: As a contained system, it allows for precise control of culture conditions and the extraction of metabolites. pnas.org

Hairy root cultures of various Solanaceae species, including Atropa belladonna, Datura stramonium, and Hyoscyamus niger, have been successfully established and used to investigate the effects of gene overexpression and to optimize production conditions for scopolamine and other valuable alkaloids. nih.govresearchgate.net These systems serve as efficient "bioreactors" for the large-scale production of these pharmaceutically important compounds. pnas.orgnih.gov

Synthetic Methodologies and Chemical Derivatization of Scopoline Hydrochloride

Total Synthesis Approaches to Scopoline (B1219716)

The complete chemical synthesis of scopoline from simple, non-natural starting materials has been a long-standing challenge in organic chemistry, primarily due to the complex, stereochemically rich structure of the tropane (B1204802) ring system.

Historical Synthetic Routes

The early synthetic work on tropane alkaloids, including scopoline, was pioneered by Richard Willstätter. While the exact details of his total synthesis of scopoline are not extensively documented in the provided search results, his foundational work on the structure of related alkaloids like atropine (B194438) in the late 19th and early 20th centuries laid the groundwork for future synthetic endeavors. tdl.orgnih.gov These early routes were often lengthy, low-yielding, and not economically viable for large-scale production compared to extraction from natural sources. researchgate.net

Novel and Efficient Synthetic Pathways

More contemporary research has focused on developing more efficient and stereoselective total syntheses of tropane alkaloids, including intermediates that can lead to scopoline. Key strategies have involved the construction of the characteristic 8-azabicyclo[3.2.1]octane core.

One notable modern approach involves a rhodium-catalyzed [4+3] cycloaddition reaction to construct the tropane core. researchgate.netresearchgate.net This method, along with a modified Robinson-Schöpf reaction, has been evaluated for its utility in synthesizing 6,7-dehydrotropine, a key intermediate for scopolamine (B1681570) and, by extension, scopoline. researchgate.netresearchgate.net These newer routes offer advantages such as milder reaction conditions and improved yields. researchgate.netingentaconnect.com

Another innovative strategy has been the development of a fully synthetic route to scopolamine using inexpensive starting materials. This process is noted for its high yield, a limited number of steps, and scalability, which could have significant implications for the production of related compounds like scopoline. swri.org Asymmetric total syntheses have also been a major focus, employing catalytic stereoselective transformations to produce biologically active tropane alkaloids with high enantioselectivity. researchgate.net

Semisynthetic Routes from Natural Precursors

Given the complexity and cost of total synthesis, semisynthetic methods starting from abundant natural precursors remain a highly attractive and economically competitive approach for producing scopoline and its derivatives. researchgate.net The most common precursor is scopolamine, which is naturally found in plants of the nightshade family. swri.orgnih.gov

A well-established method for obtaining scopine (B3395896) (a closely related precursor to scopoline) is through the hydrolysis of scopolamine. scribd.com A specific and high-yielding route involves the alkaline hydrolysis of scopolamine methoxymethochloride, which, after subsequent removal of the methoxymethyl group, provides pure scopine. acs.org This process demonstrates the efficient conversion of a natural product into a valuable synthetic intermediate.

Chemical Derivatization and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

The chemical modification of the scopoline scaffold has been instrumental in exploring the structure-activity relationships of this class of compounds, leading to the development of new molecules with potentially improved therapeutic properties.

Fluorine-Containing Scopoline Analogues

The introduction of fluorine into drug molecules is a common strategy to enhance pharmacological properties such as metabolic stability, potency, and selectivity. acs.orgresearchgate.netnih.gov In the context of scopoline, researchers have designed and synthesized a series of fluorine-containing scopolamine analogues to develop novel rapid-acting antidepressants with favorable safety profiles. acs.orgnih.gov

In one study, fluorine was introduced at the carbon-3' position of the tropic acid moiety of scopolamine. acs.org This modification, along with other substitutions on the tropic acid analogue, aimed to alter the charge distribution, lipophilicity, and duration of action of the resulting compounds. acs.org One such analogue, designated S-3a, demonstrated potent and sustained antidepressant effects in preclinical models with a better cognitive safety margin than scopolamine. acs.orgnih.gov Mechanistic studies suggest that these effects are mediated through the antagonism of M1 muscarinic receptors. acs.orgnih.gov

Synthesis of Scopine 3-Amino-2-phenylpropionate Derivatives

The synthesis of various ester derivatives of scopine has also been a focus of research to explore SAR. A notable example is the synthesis of scopine 3-amino-2-phenylpropionate derivatives. researchgate.netacs.orgrusschembull.ru These compounds were synthesized by reacting scopine with N-substituted α-phenyl-β-amino acids. researchgate.net The amino acids themselves were prepared through the addition of amines, such as dimethylamine, piperidine (B6355638), and morpholine, to atropic acid. researchgate.net This work provides a pathway to a range of scopine derivatives with potential pharmacological activities.

Preparation of Scopine Hydrobromide from Scopoline Hydrochloride

The conversion of this compound to scopine hydrobromide is fundamentally a salt exchange reaction. This process involves the substitution of the chloride anion in the hydrochloride salt with a bromide anion to form the hydrobromide salt. While direct conversion methods exist, a common and high-yielding approach involves the initial generation of the scopoline free base, followed by its reaction with hydrobromic acid.

This two-step method ensures a clean conversion and facilitates the purification of the final product. The general procedure begins with the neutralization of this compound to yield the scopoline base, which is then isolated. Subsequently, the purified base is treated with hydrobromic acid to precipitate the desired scopine hydrobromide salt. This method is analogous to the final salification steps used in the synthesis of scopine salts from precursors like scopolamine. google.comgoogle.com For instance, processes that synthesize scopine often conclude by acidifying the scopine base with the desired acid, such as hydrobromic acid, to produce the corresponding salt. google.com

A detailed breakdown of the synthetic steps is presented below:

Step 1: Liberation of Scopoline Free Base The initial step involves dissolving this compound in a suitable solvent, typically water or a lower-order alcohol. An inorganic base, such as sodium carbonate or potassium carbonate, is then added to the solution. The base neutralizes the hydrochloride, precipitating the scopoline free base, which has limited solubility in aqueous solutions. The free base is then typically extracted from the aqueous mixture using an organic solvent immiscible with water, such as dichloromethane (B109758) or chloroform.

Step 2: Formation and Isolation of Scopine Hydrobromide The organic extract containing the scopoline free base is then treated with a solution of hydrobromic acid (HBr). The reaction between the basic nitrogen atom of the scopoline molecule and the hydrobromic acid leads to the formation of the scopine hydrobromide salt. This salt is generally insoluble in the organic solvent used for extraction, causing it to precipitate out of the solution. The solid precipitate is then isolated by filtration, washed with a small amount of the organic solvent to remove any residual impurities, and dried under a vacuum to yield pure scopine hydrobromide. In related syntheses, hydrobromic acid is added to a solution of the scopine base in ethanol, followed by the addition of an anti-solvent like tetrahydrofuran (B95107) to induce crystallization. google.com

The following table summarizes the key stages of this conversion process.

Table 1: Synthetic Steps for the Preparation of Scopine Hydrobromide from this compound

Step Action Reagents Purpose
1 Neutralization This compound, Water, Sodium Carbonate (or other suitable base) To deprotonate the this compound and form the scopoline free base.
2 Extraction Dichloromethane (or other suitable organic solvent) To isolate the scopoline free base from the aqueous reaction mixture.
3 Salification Scopoline free base solution, Hydrobromic Acid (HBr) To react the free base with HBr to form the scopine hydrobromide salt.

This structured approach allows for the efficient and high-purity synthesis of scopine hydrobromide from its hydrochloride counterpart, a crucial transformation for various applications where the hydrobromide salt form is preferred. google.com

Pharmacological Mechanisms of Action of Scopoline Hydrochloride in Preclinical Models

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Scopoline (B1219716) hydrochloride functions as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors integral to the parasympathetic nervous system and various processes within the central nervous system. nih.govplos.org Its chemical structure allows it to bind to these receptors, thereby preventing the endogenous neurotransmitter, acetylcholine (ACh), from binding and eliciting a response.

Preclinical studies have demonstrated that scopoline hydrochloride exhibits high affinity for all five subtypes of muscarinic receptors (M1-M5). nih.govresearchgate.net This lack of selectivity is a hallmark of its pharmacological profile. nih.gov Radioligand binding assays using human cloned muscarinic receptors have quantified the binding affinity of scopolamine (B1681570), providing pKi values that indicate the negative logarithm of the inhibitory constant (Ki). A higher pKi value corresponds to a higher binding affinity. The affinity of scopolamine is relatively consistent across the five receptor subtypes, confirming its non-selective nature. researchgate.net

Muscarinic Receptor SubtypepKi Value
M19.2
M29.5
M39.4
M49.3
M59.1

This table presents the pKi values of scopolamine for the five human muscarinic receptor subtypes as reported in a preclinical study. researchgate.net

The antagonistic action of this compound at muscarinic receptors is competitive in nature. mdpi.com This means that scopoline and acetylcholine compete for the same binding site on the receptor. In the presence of scopoline, a higher concentration of acetylcholine is required to produce the same physiological effect, a characteristic feature of competitive antagonism. This has been demonstrated in various preclinical models, including functional assays where the ability of scopoline to inhibit agonist-induced responses is overcome by increasing concentrations of the agonist.

The M1 muscarinic receptor is highly expressed in the forebrain and hippocampus, areas crucial for cognitive processes such as learning and memory. plos.org In preclinical models, administration of this compound is widely used to induce cognitive deficits, mimicking aspects of dementia and age-related cognitive decline. nih.govplos.org Studies in rodents have shown that blockade of M1 receptors by scopoline impairs performance in various memory tasks. plos.org Furthermore, research using M1 knockout mice has demonstrated that the absence of this receptor subtype can blunt the cognitive-impairing effects of scopoline, providing strong evidence for the critical role of M1 receptors in mediating these effects. nih.gov The antidepressant-like effects of scopolamine in preclinical models have also been linked to its interaction with M1 receptors. nih.govresearchgate.net

M2 muscarinic receptors are predominantly found in the heart and also act as presynaptic autoreceptors in the central nervous system, regulating the release of acetylcholine. The antidepressant-like effects of scopoline in preclinical studies have been attributed, in part, to its antagonism of M2 receptors. nih.govresearchgate.net Research in rodent models of depression has shown that the behavioral effects of scopoline are attenuated in M2 knockout mice. nih.govresearchgate.net Mechanistically, the antagonism of M2 receptors by scopoline has been shown to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov This pathway is a key regulator of protein synthesis and synaptic plasticity, and its activation is thought to underlie the rapid antidepressant effects observed with scopoline in these models.

While the roles of M1 and M2 receptors in the central effects of scopoline are more extensively studied, preclinical evidence also points to significant contributions from the M3, M4, and M5 receptor subtypes.

M3 Receptors: These receptors are primarily located on smooth muscle and glandular tissues. In preclinical models, the antagonism of M3 receptors by scopoline is responsible for its effects on smooth muscle contraction. For instance, in isolated gastrointestinal smooth muscle preparations, scopoline inhibits acetylcholine-induced contractions, a response largely mediated by M3 receptors. nih.govresearchgate.net However, studies investigating the role of M3 receptors in the anti-motion sickness effects of scopolamine have suggested that this particular therapeutic action may not be primarily mediated by M3 antagonism. uky.edu

M4 Receptors: M4 receptors are abundant in the striatum, a brain region critical for motor control. Preclinical studies in mice have revealed a crucial role for M4 receptors in mediating some of the motor effects of scopoline. Specifically, the ability of scopoline to counteract catalepsy (a state of motor immobility) induced by antipsychotic drugs is absent in M4 receptor knockout mice. nih.gov This indicates that the anti-cataleptic effects of scopoline are dependent on its blockade of M4 receptors.

M5 Receptors: M5 receptors are expressed in the central nervous system, notably on dopaminergic neurons in the substantia nigra and ventral tegmental area. nih.gov Preclinical evidence suggests that M5 receptors are involved in modulating dopamine (B1211576) release. The administration of scopoline has been shown to impact dopamine systems, and it is hypothesized that this is, in part, due to its interaction with M5 receptors. nih.gov For example, local infusion of scopolamine into brain regions rich in dopaminergic neurons can alter dopamine release, an effect likely mediated through M5 receptor antagonism. nih.gov

Differential Modulation of Muscarinic Receptor Subtypes

Interactions with Other Neurotransmitter Systems

Beyond its effects on the cholinergic system, scopolamine modulates a variety of other neurotransmitter pathways, which are crucial for its broader pharmacological effects.

Scopolamine demonstrates a direct antagonistic relationship with the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel. cam.ac.uknih.gov Electrophysiological and ligand binding studies have confirmed that scopolamine acts as a competitive antagonist at this receptor. nih.govresearchgate.net This interaction is noteworthy as 5-HT3 receptor antagonists are also utilized for preventing nausea and vomiting. nih.gov

In studies using 5-HT3A receptors expressed in Xenopus oocytes and HEK293 cells, scopolamine was found to reversibly inhibit 5-HT-induced responses. researchgate.net The competitive nature of this antagonism was verified through Schild plot analysis and competition with known 5-HT3 receptor antagonists like granisetron. cam.ac.ukresearchgate.net While its affinity for the 5-HT3 receptor is significantly lower than for muscarinic receptors, this interaction may become relevant at higher concentrations used in some preclinical research models. cam.ac.uknih.gov

Table 1: Antagonistic Activity of Scopolamine at the 5-HT3 Receptor
ParameterValueAssay TypeReference
IC₅₀2.09 μMElectrophysiology (5-HT₃A Receptors in Xenopus oocytes) researchgate.net
Kᵢ6.76 μMCompetition Binding vs. [³H]granisetron researchgate.net
pA₂5.02Schild Plot Analysis researchgate.net

Scopolamine's interaction with nicotinic acetylcholine receptors (nAChRs) is primarily modulatory and secondary to its potent muscarinic blockade. At high concentrations, scopolamine has been reported to block nAChRs. nih.gov However, more nuanced effects have been observed in preclinical studies involving repeated administration.

In a study on C57BL/6J mice, chronic scopolamine treatment was found to significantly increase the levels of the nicotinic alpha 7 (Nic7) receptor complex in the hippocampus. nih.gov This upregulation suggests a potential compensatory mechanism in response to the sustained cholinergic deficit induced by scopolamine. nih.gov The modulation of nAChR levels, particularly the α7 subtype which is implicated in cognitive processes, may represent a longer-term adaptation of the cholinergic system to muscarinic antagonism. nih.gov

Scopolamine indirectly modulates the N-Methyl-D-aspartate (NMDA) receptor system, a key component in synaptic plasticity and memory formation. Preclinical studies have demonstrated that administration of scopolamine leads to an upregulation of NMDA receptor subunits in the hippocampus. nih.gov

Specifically, in mice treated with scopolamine, hippocampal levels of the essential NMDA receptor subunit NR1 were found to be significantly increased compared to vehicle-treated controls. nih.gov This finding suggests a functional interplay between the cholinergic and glutamatergic systems. The upregulation of NR1-containing NMDA complexes may be a neuroadaptive response to the cholinergic blockade, potentially aimed at compensating for the disruption in signaling pathways crucial for learning and memory. nih.gov

Contrary to its role in inducing cognitive deficits, scopolamine has been shown to enhance glutamatergic transmission in specific brain regions, an effect linked to its rapid antidepressant properties in some preclinical models. Administration of scopolamine leads to a swift and transient increase in extracellular glutamate (B1630785) levels in the medial prefrontal cortex.

The leading hypothesis for this mechanism involves the blockade of M1 muscarinic receptors located on inhibitory GABAergic interneurons. By inhibiting these interneurons, scopolamine effectively removes a brake on glutamatergic pyramidal neurons, resulting in their disinhibition and a subsequent "burst" of glutamate release. This surge in glutamate transmission is thought to initiate downstream signaling cascades responsible for synaptogenesis and antidepressant-like behavioral responses.

Racemic scopolamine exhibits a direct but very weak inhibitory activity at alpha-1 (α1) adrenergic receptors. nih.gov Radioligand binding studies in mouse brain membrane preparations have determined the affinity of scopolamine for these receptors. The reported pKi value of 3.17, which corresponds to a Ki in the high micromolar range (33 μM), indicates a low affinity. nih.govinvivochem.com This affinity is substantially weaker than that of other antimuscarinic drugs like atropine (B194438) and is thousands of times weaker than scopolamine's affinity for its primary muscarinic receptor targets. nih.govinvivochem.com

Functionally, this weak interaction means that at typical therapeutic concentrations, direct antagonism of α1-adrenergic receptors by scopolamine is unlikely to be significant. However, functional interactions between the cholinergic and adrenergic systems in modulating cognitive processes have been noted, where adrenergic antagonists can influence the behavioral outcomes of scopolamine administration. nih.gov

Table 2: Scopolamine Binding Affinity for Adrenergic vs. Muscarinic Receptors
Receptor TargetBinding Affinity (Kᵢ)Reference
α1-Adrenoceptors33 μM invivochem.com
Muscarinic Cholinergic Receptors7.25 nM invivochem.com

Intracellular Signaling Pathways Modulated by Scopolamine Hydrochloride

The receptor-level interactions of scopolamine initiate a cascade of changes in various intracellular signaling pathways that are fundamental to synaptic plasticity, cell survival, and gene expression.

One of the most significant pathways modulated by scopolamine is the mammalian target of rapamycin complex 1 (mTORC1) signaling cascade. Scopolamine administration has been found to rapidly activate mTORC1 signaling, evidenced by increased phosphorylation of mTOR itself and its downstream effector, S6 kinase (S6K). This activation is linked to an increase in the synthesis of synaptic proteins, which is essential for the formation of new synapses (synaptogenesis). The upstream kinase Akt, which is involved in activating the mTORC1 pathway, also shows increased phosphorylation following scopolamine treatment.

Furthermore, scopolamine's effects are associated with the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. In some preclinical models, scopolamine-induced cognitive impairments are correlated with a reduction in the BDNF/ERK/CREB signaling cascade. The extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) are critical downstream effectors that regulate gene transcription related to neuronal survival and plasticity.

Scopolamine also impacts intracellular calcium (Ca²⁺) homeostasis. Studies have reported that scopolamine treatment can lead to an increase in cytosolic calcium levels and alter the expression of calcium-binding proteins in the hippocampus. Dysregulation of calcium signaling can, in turn, affect a wide range of cellular processes, including neurotransmitter release and the activation of various enzymes and transcription factors. In some experimental paradigms, particularly those involving prolonged exposure, scopolamine has been linked to pathways associated with apoptosis by increasing reactive oxygen species (ROS) and the activity of executioner enzymes like caspase-3.

Mechanistic Target of Rapamycin Complex 1 (mTORC1) Pathway Activation

Preclinical studies have demonstrated that scopoline rapidly activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway in the prefrontal cortex (PFC). nih.gov This activation is characterized by the increased phosphorylation of mTOR and its downstream effector, the p70S6 kinase (S6K). nih.govresearchgate.net The activation of mTORC1 signaling is a crucial component for the antidepressant-like behavioral responses observed in animal models, as these effects are blocked by the mTORC1 inhibitor rapamycin. nih.govnih.gov

The upstream kinase Akt, which is involved in activating mTORC1 signaling, also shows increased phosphorylation following scopoline administration. nih.gov This rapid stimulation of the mTORC1 pathway is linked to increased synaptogenesis, specifically in layer V pyramidal neurons of the PFC. nih.gov The process involves enhanced translation of synaptic proteins, which contributes to the expansion and stabilization of dendritic spines. nih.gov Animal experiments have also shown that scopoline-induced mTOR activation is dependent on the potentiation of AMPA receptors. bohrium.com

Research Findings on Scopoline and mTORC1 Pathway

Finding Model System Key Proteins Involved Observed Effect Reference
Rapid Activation of mTORC1 Signaling Rat Prefrontal Cortex mTOR, p70S6K, Akt Increased phosphorylation of mTOR, S6K, and Akt. nih.gov
mTORC1-Dependent Antidepressant Response Animal Models (Forced Swim Test) mTORC1 Antidepressant-like behavioral effects blocked by rapamycin. nih.gov
Increased Synaptogenesis Layer V Pyramidal Neurons (PFC) mTORC1 Increased number and function of spine synapses. nih.gov
AMPAR-Dependent mTOR Activation Rat Hippocampal Slices AMPAR, mTOR, PKA Potentiation of AMPAR function is necessary for mTOR activation. bohrium.com

Brain-Derived Neurotrophic Factor (BDNF) Expression Regulation

Scopoline administration has been consistently shown to impact the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in synaptic plasticity, memory formation, and neuronal survival. mdpi.comsemanticscholar.org In preclinical models of cognitive impairment, scopoline treatment typically leads to a reduction in the expression of BDNF and its receptor, Tyrosine kinase B (TrkB). mdpi.comresearchgate.net This downregulation of the BDNF/TrkB signaling pathway is considered a key mechanism underlying scopoline-induced memory deficits. mdpi.com

Studies have demonstrated that chronic scopoline injections are associated with decreased BDNF levels in both the dorsal hippocampus and cerebral cortex. nih.gov Conversely, interventions that reverse scopoline-induced cognitive impairments often do so by restoring BDNF expression. mdpi.commdpi.com For instance, in reserpine-induced depression models, scopoline was found to reverse the decrease in BDNF in the hippocampus and prefrontal cortex, suggesting a complex, context-dependent regulation of this neurotrophin. nih.gov The regulation of BDNF by scopoline is closely linked to other signaling pathways, including the CREB and MAPK pathways. mdpi.comresearcher.life

cAMP Response Element-Binding Protein (CREB) Phosphorylation

The cAMP Response Element-Binding Protein (CREB) is a cellular transcription factor crucial for long-term memory formation and synaptic plasticity. Preclinical research indicates that scopoline negatively impacts CREB signaling. Administration of scopoline leads to a significant decrease in CREB mRNA expression and the phosphorylation of CREB (p-CREB) in brain regions vital for memory, such as the hippocampus and cerebral cortex. nih.govmdpi.comnih.gov

The inactivation of CREB signaling is a core element in the cognitive deficits induced by scopoline in animal models. nih.gov Studies have shown that treatments capable of preventing the scopoline-induced reduction in p-CREB levels also ameliorate the associated memory impairments. mdpi.com This highlights the importance of the CREB signaling pathway as a downstream target of muscarinic receptor blockade by scopoline. The effects on CREB are often observed in conjunction with changes in BDNF expression, as CREB is a known regulator of the Bdnf gene. mdpi.com

Nuclear Factor-kappa B (NF-κB) Expression

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and plays a critical role in the inflammatory response. In preclinical models, scopoline has been shown to induce neuroinflammation, a process mediated by the NF-κB signaling pathway. nih.govresearchgate.net Research indicates that scopoline administration can enhance the phosphorylation and activation of NF-κB. mdpi.com

This activation leads to the increased expression of downstream pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α) and Cyclooxygenase-2 (COX-2). nih.govresearchgate.net The suppression of the NF-κB pathway has been demonstrated to mitigate scopoline-induced neuroinflammation and memory impairment in mice. mdpi.comnih.gov These findings suggest that the pro-inflammatory effects mediated by NF-κB contribute to the neurocognitive deficits observed with scopoline administration.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades (p38, JNK, ERK)

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are essential for regulating a variety of cellular processes such as proliferation, differentiation, and apoptosis. Scopoline has been found to modulate these cascades. Specifically, studies have reported that muscarinic receptor antagonists can increase the phosphorylation of ERK. nih.gov Furthermore, scopoline administration has been shown to enhance the phosphorylation of the NF-κB/MAPK signaling pathway. mdpi.com The regulation of ERK/p38 signaling has been implicated in the oxidative stress observed in the hippocampus of scopoline-treated mice. researchgate.net Inhibition of the MAPK pathway has been shown to attenuate scopoline-induced cognitive dysfunction, indicating its role in the compound's neurobiological effects. mdpi.com

Nrf2 Signaling Pathway Suppression

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Preclinical studies have revealed that scopoline administration leads to the suppression of this protective pathway. nih.govekb.eg This suppression is characterized by a marked decrease in the expression of Nrf2 and its downstream antioxidant enzyme, Heme oxygenase-1 (HO-1), in the brains of animal models. mdpi.comnih.govekb.eg

By inhibiting the Nrf2/HO-1 pathway, scopoline impairs the endogenous antioxidant defense system, leading to increased oxidative stress and contributing to the neurotoxicity and cognitive deficits associated with the compound. nih.govmdpi.com Agents that can activate the Nrf2 pathway have been shown to counteract scopoline-induced oxidative stress and memory impairment, confirming the significance of Nrf2 suppression in the mechanism of scopoline's effects. nih.govmdpi.com

Preclinical Pharmacokinetics and Metabolism Studies

The pharmacokinetic profile of scopoline depends significantly on the route of administration. nih.gov Following oral administration, scopoline exhibits limited bioavailability, with one study noting an absolute bioavailability of 13 ± 1%. nih.govdrugbank.com This is presumed to be due to a significant first-pass metabolism effect in the liver. nih.govdrugbank.comresearchgate.net Maximum plasma concentrations after oral dosing are typically reached in approximately 23.5 to 30 minutes. nih.govdrugbank.com In contrast, intravenous infusion results in much higher peak plasma concentrations. drugbank.com

Scopoline is metabolized primarily in the liver. drugbank.comyoutube.com While the specific enzymes have not been fully elucidated in humans, in vitro studies suggest that the CYP3A subfamily of cytochrome P450 enzymes is involved in its oxidative demethylation. nih.govdrugbank.com Glucuronide conjugation is also considered a relevant metabolic pathway. semanticscholar.orgnih.gov

The elimination half-life of scopoline is relatively short, reported to be around 5 hours. youtube.com However, there is high inter-individual variability in pharmacokinetic parameters. nih.gov Excretion occurs via the kidneys, with a small percentage of the unchanged drug recovered in the urine after oral administration (approximately 2.6%), further supporting the concept of extensive metabolism. nih.govdrugbank.com

Summary of Preclinical Pharmacokinetic Parameters for Scopoline

Parameter Finding Route of Administration Reference
Bioavailability Low (e.g., 13 ± 1%) Oral drugbank.com
Time to Peak Concentration (Tmax) ~23.5 - 30 minutes Oral nih.govdrugbank.com
Elimination Half-Life ~5 hours Not specified youtube.com
Metabolism Primarily hepatic; involves CYP3A subfamily and glucuronide conjugation. Not applicable nih.govdrugbank.com
Excretion Renal; low percentage of unchanged drug in urine after oral dose (~2.6%). Oral nih.govdrugbank.com
Protein Binding Relatively low (30 ± 10%) In rats drugbank.com

Distribution in Biological Samples (e.g., Plasma, Brain)

In preclinical models, this compound, also known as scopolamine hydrobromide, demonstrates rapid and wide distribution into various biological tissues following administration. Studies in rats have been pivotal in elucidating its pharmacokinetic profile, particularly its penetration into the central nervous system.

Following a single intraperitoneal injection in rats, scopoline is readily detected in both plasma and various brain regions. The time to reach peak toxic concentrations in rats was found to be 0.5 hours. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the determination of scopoline in rat plasma and brain tissue, with a linear calibration range of 2–2500 ng/mL. nih.govnih.gov This method has been successfully applied to toxicokinetic studies. nih.gov

Analysis of brain tissue revealed a differential distribution of the compound. Significantly higher concentrations of scopoline were observed in the hippocampus and cortex compared to the striatum. nih.gov This targeted accumulation suggests that the hippocampus and cortex are likely primary sites for the neurotoxic effects of the compound. nih.gov The mean recovery of scopoline from both plasma and brain tissue samples in these studies exceeded 92.87%. nih.gov

The data below details the concentration of scopoline in rat plasma and specific brain regions at various time points after a single intraperitoneal injection.

Scopoline Concentration in Rat Biological Samples Over Time

Time Point (hours) Plasma (ng/mL) Cortex (ng/g) Hippocampus (ng/g) Striatum (ng/g)
0.25 1358.3 ± 359.1 1459.7 ± 347.5 1604.2 ± 331.6 770.8 ± 167.3
0.5 1853.3 ± 467.2 2005.3 ± 451.8 2210.7 ± 425.3 1051.5 ± 219.6
1 1102.5 ± 289.4 1251.8 ± 301.2 1389.6 ± 295.4 652.4 ± 148.7
2 658.7 ± 175.3 789.2 ± 198.6 873.4 ± 201.5 410.9 ± 105.2
4 310.4 ± 89.7 401.6 ± 102.3 452.1 ± 110.8 205.3 ± 58.4
8 98.2 ± 25.1 135.8 ± 34.7 158.3 ± 40.1 68.9 ± 17.5
12 35.6 ± 9.8 51.2 ± 13.5 60.1 ± 15.2 25.4 ± 7.1
24 8.1 ± 2.5 12.7 ± 4.1 15.3 ± 4.9 6.2 ± 2.1

Data derived from a study by Chen et al. (2022) and presented as mean ± standard deviation.

Oxidative Demethylation and Cytochrome P450 (CYP) Subfamily Involvement

The metabolism of scopoline in preclinical models involves several pathways, one of which is oxidative demethylation. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system located mainly in the liver. drugbank.com

In vitro studies have demonstrated that the oxidative demethylation of scopoline is linked to the activity of the CYP3A subfamily of enzymes. drugbank.comnih.gov Further investigation, prompted by the known interaction between grapefruit juice and CYP3A4 substrates, has suggested that CYP3A4 is a key enzyme responsible for at least a portion of this metabolic conversion. drugbank.com The co-administration of scopoline with grapefruit juice, a known inhibitor of intestinal CYP3A, resulted in a significant alteration of scopoline's pharmacokinetics, including a prolongation of the time to reach maximum plasma concentration (tmax). nih.gov This finding supports the role of the CYP3A subfamily in the first-pass metabolism of the compound. nih.gov

The N-methyl group of the scopine (B3395896) component can be removed, leading to the formation of the corresponding nor-compound. researchgate.net This demethylation is a critical step in the biotransformation of scopoline.

Glucuronide and Sulphide Conjugation in Animal Models

In addition to oxidative metabolism, conjugation reactions represent the primary metabolic pathways for scopoline in animal models. drugbank.com These phase II metabolic processes involve the attachment of endogenous molecules to the drug or its metabolites, which generally increases their water solubility and facilitates their excretion.

The principal metabolites identified in animal studies are various glucuronide and sulphide conjugates. drugbank.com Studies involving the administration of scopoline to various mammal species have identified these conjugates in urine. researchgate.net The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a significant route of metabolism. nih.govresearchgate.netsemanticscholar.org Similarly, sulfate (B86663) conjugation is considered an important metabolic pathway. nih.gov

Evidence from enzymatic hydrolysis experiments underscores the importance of these conjugation pathways. After treating urine samples from human subjects with β-glucuronidase and sulfatase, the recovery of scopoline increased from approximately 3% to about 30% of the administered intravenous dose. nih.govresearchgate.netsemanticscholar.org This substantial increase indicates that a large portion of the drug is excreted as glucuronide and/or sulfate conjugates. nih.gov While much of the detailed enzymatic work has been performed in humans, these metabolic pathways are described as relevant in animal studies as well. drugbank.comresearchgate.net

Table of Compounds

Compound Name
This compound
Scopolamine hydrobromide
Scopoline
Scopolamine
Nor-scopolamine
β-glucuronidase

Preclinical Research Applications and Animal Models Employing Scopoline Hydrochloride

Modeling Cognitive Impairment and Memory Deficits

The administration of scopoline (B1219716) is a widely established method for inducing temporary cognitive and memory deficits in laboratory animals, creating a robust model for studying conditions characterized by cholinergic hypofunction. researchgate.netwisdomlib.org This "cholinergic amnesia" model is extensively used to test the efficacy of potential cognitive enhancers and to explore the fundamental role of the cholinergic system in memory processes. nih.govscienceopen.com

Scopoline induces a state of cholinergic deficit by competitively blocking muscarinic acetylcholine (B1216132) receptors, thereby interfering with cholinergic neurotransmission in the brain. nih.govspandidos-publications.com This blockade mimics the cholinergic system degeneration observed in certain neurodegenerative diseases. nih.gov The resulting cognitive impairments are linked to the disruption of acetylcholine's role in learning and memory. nih.gov Studies in animal models demonstrate that scopoline administration leads to increased activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, further depleting the neurotransmitter in the synaptic cleft and impairing nerve signal transmission. spandidos-publications.comnih.gov This induced deficit provides a reliable platform for evaluating compounds that aim to restore cholinergic function, such as AChE inhibitors. spandidos-publications.comnih.gov

Table 1: Key Findings in Scopoline-Induced Cholinergic Deficit Models

FindingAnimal ModelImplication
Blocks muscarinic receptors, leading to cognitive dysfunction. spandidos-publications.comRatMimics cholinergic hypofunction seen in dementia.
Increases acetylcholinesterase (AChE) activity. spandidos-publications.comnih.govRat, MouseReduces acetylcholine levels, impairing neurotransmission.
Provides a model to test pro-cholinergic therapies. spandidos-publications.comRatUseful for screening drugs like AChE inhibitors.

A significant application of scopoline in preclinical research is the modeling of spatial memory deficits. The cholinergic system, particularly in the hippocampus, is crucial for spatial navigation and memory formation. frontiersin.orgnih.gov Scopoline administration consistently impairs performance in tasks that rely on spatial learning and memory. nih.gov

Commonly used behavioral paradigms to assess these deficits include the Morris water maze and the T-maze or Y-maze alternation tasks. nih.govnih.govcriver.com In the Morris water maze, scopoline-treated animals typically show increased latency to find a hidden platform, demonstrating impaired spatial learning. nih.govnih.gov In maze-based tasks, the compound disrupts the natural tendency of rodents to alternate between arms, indicating a deficit in spatial working memory. criver.comneurofit.com Research has shown that scopoline impairs the retrieval of spatial memory by disrupting the neural correlates of spatial information within the hippocampus. frontiersin.orgnih.gov These models are sensitive to the effects of both cholinomimetic and non-cholinomimetic drugs, making them valuable for screening a wide range of potential cognitive enhancers. nih.gov

Table 2: Research Highlights on Scopoline and Spatial Memory Impairment

Behavioral TestAnimal ModelKey ObservationReference
Morris Water MazeMouse, RatIncreased latency to find the hidden platform, indicating impaired long-term spatial memory. nih.govnih.gov
T-Maze/Y-MazeMouse, RatReduced spontaneous alternation, reflecting deficits in spatial working memory. criver.comneurofit.com
12-Arm Radial MazeRatDisrupted performance in retrieving rewards, sensitive to reversal by cholinomimetic agents. nih.gov
Linear TrackMouseDisrupted place cell specificity and decoding of spatial information. frontiersin.org

Scopoline-induced cholinergic blockade also significantly affects episodic and recognition memory. Episodic memory involves recalling specific personal events, while recognition memory is the ability to identify previously encountered stimuli. bu.edu In animal models, recognition memory is often assessed using the Novel Object Recognition (NOR) test, where scopoline reliably impairs the ability of animals to distinguish between a familiar and a novel object. neurofit.com

Studies in humans have further elucidated these effects, showing that scopoline impairs the encoding of new episodic memories. researchgate.net It affects both recollection (the conscious retrieval of contextual details) and familiarity (a sense of knowing without specific details), which are two key components of recognition memory. bu.edu Research using narrative memory tasks demonstrated that scopoline produces anterograde recognition memory impairments for both neutral and emotionally charged information, affecting memory for both the central "gist" and peripheral details of an event. nih.gov

The cognitive deficits induced by scopoline are associated with distinct changes in brain function and structure at the neurobiological level. Research has identified several key correlates of this induced cognitive dysfunction.

One primary effect is the reduction of neuronal activity in brain networks associated with delirium and cognitive processing. nih.gov Studies in mice have shown that scopoline administration leads to reduced neuronal activity in the prefrontal cortex and other regions linked to memory and consciousness, without causing permanent neuronal loss. researchgate.netnih.gov The cognitive impairment appears to be reversible and is potentially linked to effects on hippocampal synaptic function. researchgate.netnih.gov Furthermore, chronic scopoline treatment in mice has been shown to alter the expression of neurofilaments—key structural proteins in neurons—in various hippocampal subregions. nih.gov These changes in neurofilament expression may be directly associated with the observed cognitive impairments. nih.gov The compound's blockade of muscarinic receptors also impacts synaptic plasticity, such as long-term potentiation (LTP), which is a crucial cellular mechanism for learning and memory. nih.govmdpi.com

Table 3: Neurobiological Effects of Scopoline Administration

Neurobiological EffectBrain Region(s)Associated Cognitive Deficit
Reduced neuronal activity in delirium-related networks. nih.govPrefrontal Cortex, Cingulate CortexReversible cognitive impairment, attention deficits.
Altered hippocampal synaptic function. nih.govHippocampusMemory dysfunction.
Altered expression of neurofilament proteins (NF-H, NF-M, NF-L). nih.govHippocampusChronic cognitive impairment.
Modulation of muscarinic, nicotinic, and NMDA receptor systems. nih.govN/ALearning and memory impairment.
Impaired long-term potentiation (LTP). mdpi.comHippocampusDeficits in synaptic plasticity underlying memory formation.

The scopoline-induced amnesia model is particularly relevant to the study of Alzheimer's disease (AD), a neurodegenerative condition characterized by a profound cholinergic deficit. criver.comfrontiersin.org The model is frequently used in AD research because it pharmacologically replicates the memory loss that is a hallmark symptom of the disease. semanticscholar.orgatlasofscience.org

Beyond mimicking the cholinergic dysfunction, prolonged administration of scopoline in animal models can also induce other pathological changes similar to those seen in AD. frontiersin.org These include the accumulation of amyloid-beta (Aβ) and tau protein, oxidative stress, mitochondrial dysfunction, and neuroinflammation. atlasofscience.org Therefore, the scopoline model serves not only as a behavioral tool to test symptomatic treatments like cognitive enhancers but also as a pharmacological model to investigate the cellular and molecular pathogenesis of AD. neurofit.comatlasofscience.org It allows researchers to study the interplay between cholinergic deficits and other key aspects of AD pathology. researchgate.netsemanticscholar.org

Investigation of Antidepressant-like Effects

In addition to its use in cognitive research, scopoline has emerged as a tool for investigating novel antidepressant therapies. Based on the cholinergic-adrenergic hypothesis of depression, which suggests an imbalance in these neurotransmitter systems, scopoline's anticholinergic action has been explored for its potential therapeutic effects. nih.gov

Preclinical and clinical studies have shown that scopoline can produce rapid and robust antidepressant effects. nih.govfrontiersin.orgnih.gov In animal models of depression, such as those induced by chronic stress, scopoline treatment has been shown to reverse depressive-like behaviors. nih.govnih.gov For instance, in the unpredictable chronic mild stress (UCMS) model in mice, subchronic administration of scopoline reversed behaviors such as anhedonia and behavioral despair. nih.gov The antidepressant effects of scopoline are thought to be mediated by the blockade of M1 and M2 muscarinic receptors, which in turn activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway and enhances the expression of brain-derived neurotrophic factor (BDNF) in regions like the medial prefrontal cortex. frontiersin.orgresearchgate.net This mechanism is distinct from traditional monoamine-based antidepressants and suggests a novel target for the development of fast-acting antidepressant drugs. researchgate.net

Table 4: Summary of Scopoline's Antidepressant-like Effects in Preclinical Models

Animal ModelBehavioral TestKey FindingPutative Mechanism
Unpredictable Chronic Mild Stress (UCMS)Sucrose Preference Test, Splash Test, Forced Swim TestSubchronic scopoline administration reverses anhedonia, apathy, and behavioral despair. nih.govDephosphorylation of eEF2 protein in the prefrontal cortex. nih.gov
Chronic Stress ModelOpen Field ActivityReversed elevated basal levels of plasma corticosterone. nih.govN/A
N/AN/AAntidepressant-like effects are mediated by M2-AChR in the medial prefrontal cortex. frontiersin.orgActivation of the mTORC1-BDNF signaling pathway. frontiersin.org

Rapid Antidepressant Response in Rodent Models

Scopoline hydrochloride has demonstrated rapid antidepressant-like effects in various rodent models of depression. nih.gov Unlike conventional antidepressants that may take weeks to show efficacy, scopoline's effects are often observed shortly after administration. nih.gov These effects have been documented in standard behavioral screening tests such as the tail suspension test and the forced swimming test, where the compound reduces immobility time, an indicator of antidepressant activity. nih.govdoi.org

In the H/Rouen genetic mouse model of depression, scopoline was found to be active in the tail suspension test 30 minutes after administration. nih.gov Similarly, studies using the unpredictable chronic mild stress (UCMS) model in mice have shown that subchronic administration of scopoline can reverse depressive-like behaviors, including anhedonia and behavioral despair. nih.gov These findings in various rodent models suggest a robust and rapid onset of antidepressant-like action. nih.govunict.it

Molecular Mechanisms Underlying Antidepressant-like Actions

The antidepressant effects of this compound are linked to a complex cascade of molecular and cellular events, primarily within the prefrontal cortex (PFC). nih.gov A key mechanism involves the blockade of muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M2 subtypes. nih.govfrontiersin.org Animal studies indicate that the antidepressant-like effects are absent in M1 or M2 receptor knockout mice. frontiersin.org

This receptor antagonism is believed to disinhibit pyramidal neurons, leading to a surge in extracellular glutamate (B1630785) in the PFC. nih.govnih.gov The increased glutamate stimulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which is a crucial step in the therapeutic cascade. nih.govnih.gov Subsequent downstream signaling involves the activation of the mammalian target of rapamycin complex 1 (mTORC1) pathway and an increase in the expression of brain-derived neurotrophic factor (BDNF). nih.govfrontiersin.orgnih.gov This series of events ultimately promotes synaptogenesis and synaptic plasticity in the PFC, which are thought to underlie the rapid antidepressant effects. nih.govfrontiersin.orgnih.gov

Key Molecular EventConsequenceRelevant Receptor/Pathway
Muscarinic Receptor Blockade Disinhibition of pyramidal neuronsM1 & M2 mAChRs
Glutamate Surge Increased excitatory signaling in PFCAMPA Receptors
BDNF Release Stimulation of TrkB receptorsBDNF/TrkB Signaling
mTORC1 Activation Increased protein synthesis for synapsesmTORC1 Pathway
Synaptogenesis Formation of new synapses-

Assessment of Antispasmodic Mechanisms

This compound is recognized for its antispasmodic properties, which stem directly from its primary mechanism of action as an anticholinergic agent. nih.govnih.gov It acts as a competitive antagonist at muscarinic acetylcholine receptors located on smooth muscle cells in the gastrointestinal tract and other organs. patsnap.comdrugbank.com By blocking the action of the neurotransmitter acetylcholine, scopoline inhibits parasympathetic nerve impulses, leading to smooth muscle relaxation. patsnap.comnih.gov This inhibition of smooth muscle contraction helps to alleviate spasms and cramps. patsnap.com

Research into Neuroprotective Strategies Against Scopoline-Induced Injury

In preclinical neuroscience, this compound is widely used to induce cognitive deficits that mimic aspects of neurodegenerative disorders. spandidos-publications.comresearchgate.net This model of "scopoline-induced injury" involves creating a state of transient cognitive impairment, characterized by increased oxidative stress and neuroinflammation, against which potential neuroprotective agents can be tested. spandidos-publications.comresearchgate.net

Mitigation of Oxidative Stress Markers

Administration of scopoline in rodent models is consistently associated with an increase in oxidative stress within the brain. spandidos-publications.commdpi.com This is evidenced by a rise in markers of lipid peroxidation, such as malondialdehyde (MDA), and a corresponding decrease in the activity of endogenous antioxidant enzymes. spandidos-publications.comresearchgate.netwiadlek.pl

Research has shown that various neuroprotective compounds can mitigate these effects. They work by restoring the balance of the brain's antioxidant defense system. Studies have demonstrated that pretreatment with certain agents can prevent the scopoline-induced reduction in the activity of key enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.netnih.gov

Oxidative Stress MarkerEffect of Scopoline AdministrationEffect of Neuroprotective Pretreatment
Malondialdehyde (MDA) IncreasedDecreased/Normalized
Superoxide Dismutase (SOD) DecreasedIncreased/Restored
Catalase (CAT) DecreasedIncreased/Restored
Glutathione Peroxidase (GPx) DecreasedIncreased/Restored

Attenuation of Neuroinflammatory Processes

Beyond oxidative stress, scopoline-induced cognitive impairment is also linked to the promotion of neuroinflammatory processes. nih.govresearchgate.net Studies in mice have shown that scopoline administration leads to a significant increase in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), in brain regions such as the hippocampus and prefrontal cortex. researchgate.netnih.gov

Furthermore, components of the NLRP3 inflammasome, a key player in the innate immune response, are also upregulated following scopoline treatment. researchgate.netnih.govresearchgate.net Research into neuroprotective strategies has demonstrated that certain agents can attenuate these neuroinflammatory responses. frontiersin.org Pre-treatment with anti-inflammatory compounds has been shown to reduce the scopoline-induced spike in cytokines like IL-1β and IL-6, suggesting a viable therapeutic avenue for countering neuroinflammation. frontiersin.org

Evaluation as a Countermeasure for Organophosphate Intoxication

This compound has been experimentally evaluated as an adjunctive treatment for intoxication by organophosphorus (OP) nerve agents. nih.govhhs.gov Organophosphate poisoning leads to an accumulation of acetylcholine, causing a cholinergic crisis that can result in seizures, respiratory failure, and death. hhs.gov While standard treatments are effective in preserving life, they may not adequately control the severe central nervous system (CNS) effects. hhs.gov

Advanced Analytical Methodologies for Scopoline Hydrochloride Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatographic techniques are fundamental in the analytical chemistry of scopoline (B1219716) hydrochloride, enabling its separation, identification, and quantification in various samples. These methods are crucial for quality control in pharmaceutical formulations and for detection in complex biological matrices.

High-Performance Liquid Chromatography (HPLC) and HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of scopoline and related tropane (B1204802) alkaloids. akjournals.com Reversed-phase HPLC methods are commonly employed for the separation and determination of scopolamine (B1681570). akjournals.com The retention behavior of scopolamine and its related compounds, such as norhyoscine, atropine (B194438), homatropine, and noratropine, has been investigated on silica-based HPLC stationary phases. akjournals.comresearchgate.net Studies have shown a high correlation between the retention of these compounds and their lipophilicity. akjournals.comresearchgate.net

A simple isocratic HPLC method can effectively separate scopolamine from its related substances using a commercially available silica-based stationary phase. akjournals.com One effective mobile phase consists of a 50:50 (v/v) mixture of acetonitrile (B52724) and 40 mM ammonium (B1175870) acetate (B1210297) with 0.05% triethylamine (B128534) (TEA), adjusted to a pH of 6.5. akjournals.comresearchgate.net Detection is typically carried out using a UV detector at a wavelength of 210 nm. akjournals.comresearchgate.net This method has been validated and proven to be selective, sensitive, precise, and accurate for determining scopolamine hydrochloride in pharmaceutical preparations like eye drops. akjournals.comresearchgate.net Another gradient reversed-phase HPLC method was developed to evaluate scopolamine and its impurities from transdermal delivery patches, using a phosphate (B84403) buffer (pH 5.5) with acetonitrile and methanol (B129727) as organic modifiers, also with UV detection at 210 nm. asianpubs.org

Table 1: HPLC-UV Method Parameters for Scopoline Analysis
ParameterCondition 1Condition 2
Stationary PhaseZorbax Rx-SIL (250 x 4.6 mm, 5 µm) researchgate.netInertsil ODS-3V asianpubs.org
Mobile PhaseAcetonitrile and 40 mM ammonium acetate/0.05% TEA, pH 6.5 (50:50 v/v) researchgate.netPhosphate buffer (pH 5.5), acetonitrile, and methanol (Gradient) asianpubs.org
Flow Rate1.0 mL/min akjournals.com0.7 mL/min asianpubs.org
Temperature25°C akjournals.com45°C asianpubs.org
Detection Wavelength210 nm akjournals.comresearchgate.net210 nm asianpubs.org
ApplicationQuantification in eye drops akjournals.comresearchgate.netImpurity profiling in transdermal patches asianpubs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of scopoline, particularly at low concentrations in biological matrices. nih.gov This technique is often preferred for pharmacokinetic and toxicological studies due to its high efficiency and the small sample volumes required. nih.govnasa.gov

Various LC-MS/MS methods have been developed and validated for determining scopolamine in human plasma and serum, as well as in rat plasma and brain tissue. nih.govpensoft.netnih.gov These methods typically use a C18 or a cyano-bonded phase column for chromatographic separation. nih.govpensoft.net Gradient or isocratic elution is performed with a mobile phase commonly consisting of acetonitrile or methanol and an aqueous solution containing a modifier like formic acid or ammonium formate (B1220265). nih.govpensoft.net Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). nih.govnasa.gov The MRM transitions are highly specific for scopoline and its internal standard, ensuring accurate quantification. For scopoline, a common transition monitored is m/z 304 → 138. nasa.govpensoft.net These validated methods demonstrate good linearity over a wide concentration range, from pg/mL to ng/mL, with high precision and accuracy. nih.govnih.gov

Table 2: LC-MS/MS Method Parameters for Scopoline Quantification
ParameterMethod 1 (Human Plasma) pensoft.netpensoft.netMethod 2 (Rat Plasma & Brain) nih.govMethod 3 (Human Serum) nih.gov
ColumnACE Cyano (150 × 4.6 mm, 5 µm)ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 3.5 µm)Zorbax XDB-C18 (4.6 × 50 mm, 1.8 µm)
Mobile PhaseAmmonium formate buffer:methanol (60:40)Water with 0.1% formic acid and acetonitrile (gradient)Water and acetonitrile with 0.1% formic acid (gradient)
Ionization ModePositive ESIPositive ESIPositive ESI
MRM Transition (Analyte)m/z 304/138Not specifiedNot specified
Internal Standard[13C,2H3]-ScopolaminePseudoephedrine hydrochlorideNot specified
Linear Range3.03–315.76 pg/mL2–2500 ng/mL5–5000 pg/mL
Lower Limit of Quantification (LLOQ)3.03 pg/mL pensoft.net2 ng/mL nih.gov5 pg/mL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the identification of scopoline. However, a significant challenge in the GC-MS analysis of tropane alkaloids like scopoline is their thermal instability. nih.govresearchgate.net When subjected to the high temperatures commonly used in a GC inlet (typically 250°C or higher), scopoline can undergo degradation, which may lead to it being overlooked during analysis. nih.govresearchgate.net

Systematic studies on the temperature-related degradation of scopoline in a GC-MS inlet have shown that the molecule can undergo thermolysis. researchgate.net The primary degradation products result from the elimination of water (aposcopolamine) and formaldehyde. researchgate.net Therefore, when performing GC-MS analysis, it is crucial to be aware of these degradation pathways and to look for the mass spectra of these specific thermolysis products to successfully identify the presence of scopoline in a sample. researchgate.net Despite this limitation, GC-MS remains a valuable tool in toxicological screening due to its universal electron ionization (EI) method, which yields reproducible spectra that can be compared against mass spectral libraries for compound identification. nih.gov For successful analysis, derivatization, such as creating a trimethylsilyl (B98337) (TMS) derivative, can be employed to increase thermal stability and improve chromatographic properties. hmdb.ca

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the separation and quantification of scopoline and other related tropane alkaloids in plant extracts. researchgate.netnih.gov This method is advantageous for its ability to analyze multiple samples simultaneously, making it a cost-effective screening tool.

A developed HPTLC method allows for the full separation of scopoline, hyoscyamine (B1674123), and their precursors like littorine (B1216117) and anisodamine. nih.gov The separation is typically achieved on HPTLC silica (B1680970) gel 60 F254 plates. researchgate.netnih.gov One effective mobile phase consists of a mixture of chloroform, methanol, acetone, and 25% ammonia (B1221849) in a ratio of 75:15:10:1.8 (v/v/v/v). nih.gov To improve separation, the chromatograms can be developed twice. nih.gov After development, the separated compounds are visualized using a derivatizing agent, commonly Dragendorff's reagent, which produces colored spots for the alkaloids. nih.gov Densitometric detection is then used for the quantitative analysis of the separated compounds. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of tropane alkaloids, including scopoline. nih.govnih.gov CE methods, particularly capillary zone electrophoresis (CZE), are effective for the simultaneous determination of several tropane alkaloids in pharmaceutical preparations and plant materials. nih.gov

In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. For tropane alkaloids, separations are often performed in a phosphate buffer at a specific pH (e.g., pH 5.0) with an applied voltage of around 20 kV. researchgate.net To enhance selectivity, especially for complex mixtures found in plant extracts or for separating structurally similar compounds, modifiers can be added to the running buffer. nih.gov These modifiers can include organic solvents like tetrahydrofuran (B95107), surfactants for micellar electrokinetic chromatography (MEKC), or chiral selectors. nih.govresearchgate.net Detection is commonly performed using a UV detector. nih.gov The technique has been validated and applied to the analysis of scopoline in various pharmaceutical forms and plant extracts. nih.gov

Sample Preparation Techniques for Biological Matrices (e.g., Hair, Plasma, Brain Tissue)

The accurate quantification of scopoline hydrochloride in biological matrices requires effective sample preparation to remove interfering substances and concentrate the analyte. The choice of technique depends on the complexity of the matrix and the required sensitivity of the analytical method.

For plasma and serum , several extraction techniques are employed.

Protein Precipitation (PPT) : This is a simple and rapid method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins. nih.gov After centrifugation, the supernatant containing the analyte can be directly injected or further concentrated. nih.gov

Liquid-Liquid Extraction (LLE) : LLE is used to separate scopoline from the aqueous plasma matrix into an immiscible organic solvent. A common extraction solvent mixture is ethyl acetate and n-hexane. pensoft.net This technique provides a cleaner extract compared to PPT. pensoft.net The organic layer is then evaporated, and the residue is reconstituted in the mobile phase for LC-MS/MS analysis. pensoft.net

Solid-Phase Extraction (SPE) : SPE is a highly effective technique for cleaning up and concentrating scopoline from plasma or serum. nasa.govnih.gov It offers high recovery and selectivity. The sample is loaded onto an SPE cartridge or a 96-well plate (e.g., Oasis HLB), interfering substances are washed away, and the analyte is then eluted with a small volume of organic solvent. nasa.govnih.gov This method is particularly useful for achieving very low limits of quantification. nasa.gov

For brain tissue , the sample preparation typically involves homogenization followed by protein precipitation. The tissue is first homogenized in a suitable buffer or solvent. Subsequently, a protein precipitating agent like acetonitrile is added to the homogenate. nih.gov After vortexing and centrifugation, the resulting supernatant is collected, concentrated (e.g., by blowing down with nitrogen), and then analyzed, usually by LC-MS/MS. nih.gov

For hair , analysis provides a longer detection window, which is valuable in forensic toxicology. nih.govnih.gov Sample preparation is a multi-step process. researchgate.net

Decontamination : The exterior of the hair is washed to remove external contaminants. researchgate.net

Extraction : The washed hair is typically pulverized or cut into small pieces to facilitate the extraction of the drug from the hair matrix. news-medical.net Extraction is then performed by incubating the hair in a solvent, often methanol, or an acidic or alkaline solution to release the bound analytes. news-medical.net

Clean-up and Analysis : The resulting extract is then cleaned up, often using SPE or LLE, before being analyzed by a highly sensitive technique like UHPLC-MS/MS. nih.gov Segmental analysis, where the hair shaft is cut into segments corresponding to different time periods of growth, can provide a timeline of exposure. nih.gov A study reported the detection of 0.37 pg/mg of scopoline in a 2-cm hair segment collected five weeks after a suspected single exposure. nih.gov

Bioanalytical Method Validation Parameters

Selectivity and Specificity

In analytical chemistry, selectivity refers to the ability of a method to distinguish and quantify a specific analyte in the presence of other components in the sample matrix. iupac.orgwisdomlib.org Specificity is the ultimate degree of selectivity, implying that the method produces a response for only the substance being measured. loesungsfabrik.de For this compound research, high selectivity is paramount to avoid interference from structurally related compounds, metabolites, or endogenous matrix components.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful techniques that offer excellent selectivity for scopoline analysis. nih.govakjournals.comresearchgate.net Method development often involves optimizing the mobile phase composition and the stationary phase of the chromatography column to achieve baseline separation of scopoline from other tropane alkaloids like atropine, homatropine, and their derivatives. akjournals.comresearchgate.net For instance, a developed HPLC method demonstrated high resolution (Rs) values, significantly greater than the recommended minimums, for separating scopolamine from its related compounds, confirming the method's high selectivity. akjournals.com

In LC-MS/MS methods, selectivity is further enhanced by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for scopoline and its internal standard are monitored. nih.govpensoft.net This technique is highly effective in eliminating background noise and interference from the sample matrix, as demonstrated in studies analyzing scopoline in complex biological matrices like rat plasma and brain tissue. nih.gov The absence of interfering peaks at the retention time of scopoline in blank plasma samples from various sources is a key indicator of method selectivity. wisdomlib.orgpensoft.net

Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. Both are critical for ensuring the reliability of quantitative data in this compound research.

Accuracy is typically expressed as the percentage of recovery or the relative error (RE). For instance, in an HPLC method for determining scopolamine hydrobromide in eye drops, the accuracy was assessed at three different concentration levels (80%, 100%, and 120% of the target concentration), with recovery values ranging from 99.45% to 101.96%. akjournals.com Another LC-MS/MS method for quantifying scopolamine in human plasma reported accuracy values between 96.89% and 110.53%. pensoft.netpensoft.net

Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). It is usually expressed as the relative standard deviation (RSD). For the aforementioned HPLC method, the RSD for repeatability was 1.61%, and for intermediate precision, it was 1.22%, both of which are well within the acceptable limits of ≤2.0%. akjournals.com An LC-MS/MS study on scopolamine in rat plasma and brain tissue also demonstrated good precision, with the RSD for both intra-day and inter-day measurements being less than 15%. nih.gov

Analytical Method Matrix Accuracy (% Recovery or RE) Precision (% RSD) Reference
HPLCEye Drops99.45% - 101.96%Intra-day: 1.61%, Inter-day: 1.22% akjournals.com
LC-MS/MSHuman Plasma96.89% - 110.53%Intra-day & Inter-day: 1.28% - 10.46% pensoft.netpensoft.net
LC-MS/MSRat Plasma & Brain TissueWithin ±15% (RE)< 15% nih.gov
HPLCDatura metel Plant Organs93% - 106%Intra-day: 0.47% - 1.4%, Inter-day: ~0.28% auctoresonline.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. akjournals.comtbzmed.ac.ir These parameters define the sensitivity of an analytical method.

The most common approach for determining LOD and LOQ is based on the signal-to-noise (S/N) ratio, where an S/N of 3 is typically used for LOD and an S/N of 10 for LOQ. akjournals.comakjournals.comresearchgate.net The sensitivity of analytical methods for scopoline can vary significantly depending on the technique and the sample matrix. For example, an HPLC method for scopolamine analysis reported an LOD of less than 0.100 µg/mL and an LOQ between 0.300–0.600 µg/mL. akjournals.com In contrast, a highly sensitive LC-MS/MS method for determining scopolamine in human plasma achieved a much lower LOQ of 3.03 pg/mL. pensoft.netpensoft.net

Analytical Method Matrix LOD LOQ Reference
HPLCPharmaceutical Formulation< 0.100 µg/mL< 0.300–0.600 µg/mL akjournals.comresearchgate.net
LC-MS/MSHuman Plasma-3.03 pg/mL pensoft.netpensoft.net
LC-MS/MSRat Plasma & Brain TissueS/N > 32 ng/mL nih.gov
HPLCDatura metel Plant Organs31 µg/mL93 µg/mL auctoresonline.org
LC-MS/APCIBlood-0.9 ng/mL (for Atropine, similar tropane alkaloid) nih.gov
LC-MS/APCIUrine-0.9 ng/mL (for Atropine, similar tropane alkaloid) nih.gov

Matrix Effects and Recovery

When analyzing samples from complex biological sources such as plasma, urine, or tissue homogenates, the sample matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. medipharmsai.combiotage.com This phenomenon is known as the matrix effect and can significantly impact the accuracy and precision of an LC-MS/MS method. Therefore, evaluating and minimizing matrix effects is a critical aspect of method validation.

The matrix effect is typically assessed by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a pure solution at the same concentration. nih.govpensoft.net A precision value of less than 15% for the matrix effect across different lots of the biological matrix indicates that the matrix effect is negligible. pensoft.netpensoft.net

Recovery refers to the efficiency of the sample extraction process. It is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample. nih.govbiotage.com Efficient sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, are employed to achieve high and consistent recovery while minimizing matrix effects. pensoft.netmedipharmsai.com For instance, a study using liquid-liquid extraction for scopolamine from human plasma reported a recovery of 78.63%. pensoft.netpensoft.net Another study on rat plasma and brain tissue demonstrated that the chosen extraction method yielded acceptable recovery. nih.gov

Analytical Method Matrix Matrix Effect (% RSD) Recovery (%) Extraction Method Reference
LC-MS/MSHuman Plasma1.94% (at QCL-1), 0.10% (at QCH)78.63%Liquid-Liquid Extraction pensoft.netpensoft.net
LC-MS/MSRat Plasma & Brain TissueWithin acceptable limitsWithin acceptable limitsNot specified in detail nih.gov
LC-MS/APCIBloodNot specified76% - 100%Liquid-Liquid Extraction nih.gov
LC-MS/APCIUrineNot specified53% - 72%Liquid-Liquid Extraction nih.gov

Stability Considerations for Research Samples

The stability of this compound in research samples is a crucial factor that can affect the accuracy of analytical results. Degradation of the analyte during sample collection, processing, storage, or analysis can lead to underestimation of its concentration. Therefore, stability studies are an integral part of method validation.

Stability is typically evaluated under various conditions that mimic the sample's lifecycle in a research setting:

Short-term (Bench-top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time. Scopolamine in plasma was found to be stable at the benchtop for 18 hours. pensoft.netpensoft.net

Freeze-Thaw Stability: Evaluates the impact of repeated freezing and thawing cycles on the analyte's concentration. One study showed that scopolamine in plasma was stable after four freeze-thaw cycles. pensoft.netpensoft.net Another study on rat plasma and brain tissue QC samples reported accuracy in the range of 91.09% to 115.70% after one freeze-thaw cycle. nih.gov

Long-term Stability: Determines the stability of the analyte under frozen storage conditions over an extended period. Scopolamine in plasma was stable for 3 days when stored at -70 °C. pensoft.netpensoft.net

Post-preparative (Autosampler) Stability: Assesses the stability of the processed samples in the autosampler. Scopolamine in plasma was found to be stable in the autosampler for 43 hours. pensoft.netpensoft.net

Furthermore, the choice of analytical technique can be influenced by the thermal stability of scopoline. Studies have shown that scopoline can degrade at the high temperatures used in gas chromatography-mass spectrometry (GC-MS) inlets, making LC-MS/MS a more suitable technique for its quantification. nih.gov The stability of scopoline has also been evaluated in pharmaceutical preparations, with a study on a nasal solution indicating stability for at least 42 days at room temperature when stored in amber-colored glass bottles. researchgate.net

Stability Condition Matrix/Formulation Duration Result Reference
Short-term (Bench-top)Human Plasma18 hoursStable pensoft.netpensoft.net
Freeze-Thaw CyclesHuman Plasma4 cyclesStable pensoft.netpensoft.net
Freeze-Thaw CyclesRat Plasma & Brain Tissue1 cycleAccuracy: 91.09% - 115.70% nih.gov
Long-term Freezer StorageHuman Plasma3 days at -70 °CStable pensoft.netpensoft.net
Post-preparative (Autosampler)Human Plasma43 hoursStable pensoft.netpensoft.net
Room Temperature StorageNasal Solution42 daysStable researchgate.net
Continuous Infusion System5% GlucoseAt least 72 hoursStable researchgate.net

Future Directions and Emerging Research Avenues

Development of Selective Receptor Modulators Based on Scopoline (B1219716) Scaffold

The scopoline scaffold presents a valuable framework for the development of novel selective receptor modulators. While scopoline itself is known for its interaction with muscarinic acetylcholine (B1216132) receptors, its core structure offers opportunities for chemical modification to achieve greater receptor subtype selectivity. nih.gov The concept of tissue-selective receptor modulators, which has been successfully applied to other receptors like the estrogen and androgen receptors, involves designing ligands that exhibit agonistic or antagonistic effects in a tissue-specific manner. nih.gov Future research is focused on synthesizing derivatives of scopoline that can differentiate between the various muscarinic receptor subtypes (M1-M5). This could lead to the development of therapeutic agents with more precise actions and fewer side effects. For instance, creating a selective M1 agonist based on the scopoline structure could be beneficial for cognitive disorders, while a selective M4 modulator might offer new treatments for neuropsychiatric conditions. The exploration of novel molecular scaffolds, such as the benzoxepin-based scaffold for the estrogen receptor, demonstrates a parallel approach where a core structure is systematically modified to enhance receptor affinity and selectivity. researchgate.net Applying similar medicinal chemistry strategies to the scopoline nucleus, such as altering substituent groups, could yield a new generation of selective muscarinic modulators. mdpi.com

Exploration of Novel Synthetic Pathways for Scalable Production in Research

The traditional reliance on plant sources for scopolamine (B1681570), the precursor to scopoline hydrochloride, presents challenges related to crop yield, pests, and climate change, affecting availability and price. phys.orgswri.org This has spurred significant research into novel synthetic and biosynthetic pathways for scalable and sustainable production. One major advancement is the development of a fully synthetic route to scopolamine using inexpensive starting materials. This method achieves a high yield in a limited number of steps and offers the potential for indefinite scalability, reducing dependence on agricultural sources. phys.orgswri.org

Another promising avenue is metabolic engineering, particularly using microbial hosts like yeast (Saccharomyces cerevisiae). researchgate.netnih.gov Researchers have successfully engineered yeast strains to produce key intermediates like tropine (B42219) and even achieve de novo production of scopolamine from simple carbon sources. researchgate.netnih.gov This involves introducing a complex biosynthetic pathway into the yeast, often comprising over a dozen genes from various plant and bacterial sources, alongside modifications to the host's native metabolism. nih.gov These bio-based systems offer a controlled and potentially more cost-effective method for producing tropane (B1204802) alkaloids. Overexpression of key enzymes in the scopolamine biosynthetic pathway, such as putrescine N-methyltransferase (PMT) and hyoscyamine-6β-hydroxylase (H6H), in engineered plant hairy root cultures has also been shown to significantly boost scopolamine yields. nih.gov

Table 1: Comparison of Production Pathways for Scopolamine/Scopoline
PathwayDescriptionAdvantagesChallenges
Plant ExtractionExtraction from plants of the Solanaceae family (e.g., Duboisia species).Established, traditional method.Susceptible to environmental factors, variable yields, supply chain disruptions. phys.orgswri.org
Fully Synthetic ChemistryChemical synthesis from simple, inexpensive starting materials.Scalable, independent of agriculture, consistent yield. swri.orgCan involve complex, multi-step reactions.
Microbial Biosynthesis (Yeast)Engineering metabolic pathways in microorganisms like S. cerevisiae for de novo production.Sustainable, controlled fermentation process, potential for high yields. researchgate.netnih.govRequires complex genetic engineering and optimization of metabolic flux. nih.gov
Engineered Hairy Root CulturesGenetically modifying plant root cultures (e.g., with Agrobacterium rhizogenes) to overexpress key biosynthetic enzymes.Higher productivity compared to undifferentiated cell cultures. nih.govSlower growth compared to microbial systems.

Advanced In Vitro and In Vivo Model Development for Mechanistic Studies

To better understand the complex mechanisms of scopoline action, research is moving beyond traditional models toward more sophisticated systems. Scopolamine is frequently used in in vivo research to create animal models of cognitive impairment or dry eye disease, which then serve to test potential therapeutic agents. mdpi.comekb.eg While valuable, these models may not fully replicate the intricacies of human diseases.

The development of advanced in vitro models that more closely mimic human physiology is a key future direction. nih.gov These include three-dimensional (3D) cell cultures, spheroids, organoids, and organ-on-a-chip platforms. researchgate.net For instance, intestinal organoids can be used to study drug absorption and metabolism, while "gut-liver-on-a-chip" models can provide insights into first-pass metabolism and potential hepatotoxicity. nih.gov Such microphysiological systems offer advantages in scalability, cost-effectiveness, and reproducibility over animal models and allow for the investigation of drug effects in a human-relevant context. nih.govresearchgate.net These advanced platforms could be instrumental in elucidating the specific cellular and molecular pathways affected by scopoline, helping to bridge the gap between in vitro findings and in vivo outcomes.

Integration of Omics Technologies in Scopoline Research

The integration of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize scopoline research. nih.govmdpi.com These technologies allow for a comprehensive, system-wide analysis of the molecular changes induced by a compound. mdpi.com Instead of focusing on a single receptor or pathway, researchers can gain a holistic view of scopoline's biological impact.

Metabolomics, for example, has already been employed in scopolamine-induced animal models to identify biomarkers and understand metabolic shifts associated with the induced condition. mdpi.com Future studies could use transcriptomics (RNA-Seq) to see how scopoline alters gene expression in different brain regions or proteomics to identify changes in protein levels and post-translational modifications. By integrating multi-omics data, researchers can construct detailed molecular interaction maps, identify novel drug targets, and better understand the mechanisms underlying both the therapeutic effects and potential side effects of scopoline. mdpi.com This approach is fundamental to advancing personalized medicine, where understanding an individual's unique molecular profile can help predict their response to a drug. nih.gov

Computational Chemistry and Molecular Docking Studies of Scopoline-Receptor Interactions

Computational chemistry and molecular docking are indispensable tools for modern drug discovery and for understanding the interactions between a ligand like scopoline and its receptor targets. nih.gov These in silico methods predict the preferred binding orientation (pose) of a molecule to a receptor and estimate the strength of the interaction, often expressed as a binding energy or docking score. nih.govresearchgate.net For scopoline, docking studies can elucidate the specific amino acid residues within the binding pocket of muscarinic receptors that are crucial for its binding.

Quantitative structure-activity relationship (QSAR) models can further refine this understanding by correlating the chemical structures of various scopoline derivatives with their biological activities. nih.gov By analyzing parameters such as interaction energy, lipophilicity, and the number of rotatable bonds, these models can guide the rational design of new modulators with improved affinity and selectivity. nih.gov Visualizing the predicted interactions, including hydrogen bonds and hydrophobic contacts, provides critical insights for optimizing the scopoline scaffold. nih.gov These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and prioritizing the most promising candidates for synthesis and experimental testing. youtube.com

Table 2: Example Data from a Hypothetical Molecular Docking Study of Scopoline Analogs with the M1 Muscarinic Receptor
CompoundModification on Scopoline ScaffoldPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
ScopolineBase Scaffold-8.5Tyr106, Asn382, Trp400
Analog AAddition of a phenyl group-9.2Tyr106, Asn382, Trp400, Phe181
Analog BReplacement of hydroxyl group with methoxy-8.1Tyr106, Trp400
Analog CAddition of a halogen atom-8.8Tyr106, Asn382, Trp400, Val385

Q & A

Q. What experimental design considerations are critical when studying Scopoline hydrochloride’s pharmacokinetics in preclinical models?

  • Methodological Answer : Preclinical studies should adhere to NIH guidelines for experimental rigor, including detailed documentation of animal models (species, strain, age), dosing protocols (route, frequency), and ethical compliance (e.g., IACUC approval). Ensure blinding during data collection to minimize bias. Use control groups (vehicle and positive controls) to validate pharmacological effects. Include sample size calculations to ensure statistical power, and report raw data alongside processed results to enable reproducibility .

Q. How can researchers systematically identify and evaluate existing literature on this compound’s molecular mechanisms?

  • Methodological Answer : Conduct a structured literature review using databases like PubMed, Scopus, and Google Scholar with Boolean operators (e.g., "this compound" AND ("pharmacokinetics" OR "receptor binding")). Prioritize peer-reviewed studies and exclude non-English or non-peer-reviewed sources unless translated/validated. Use citation-tracking tools (e.g., Scopus’s "Cited By") to identify seminal works. Tabulate findings by mechanism (e.g., anticholinergic effects), study type (in vitro/in vivo), and contradictions for comparative analysis .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Follow validated synthesis protocols with step-by-step documentation of reaction conditions (temperature, solvents, catalysts). Characterize purity via HPLC (≥95% purity threshold) and structural identity via NMR (¹H/¹³C spectra) and mass spectrometry. Report deviations (e.g., impurities detected) and include raw spectral data in supplementary materials. Cross-reference with established standards (e.g., USP monographs) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for this compound across different experimental models?

  • Methodological Answer : Perform meta-analysis to quantify effect size variability (e.g., Hedge’s g) and assess heterogeneity sources (e.g., model species, dosing regimens). Validate findings using orthogonal assays (e.g., in vitro receptor binding vs. in vivo behavioral tests). Investigate confounding factors (e.g., metabolite interference, batch variability). Transparently report limitations in discussion sections and propose follow-up studies (e.g., pharmacokinetic-pharmacodynamic modeling) .

Q. What advanced statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC₅₀/IC₅₀ values. Apply ANOVA with post hoc corrections (e.g., Tukey’s test) for multi-dose comparisons. For time-series data, employ mixed-effects models to account for inter-subject variability. Validate assumptions (normality, homoscedasticity) via residual plots and consider Bayesian approaches for small sample sizes .

Q. How can researchers optimize analytical methods for detecting this compound in complex biological matrices?

  • Methodological Answer : Develop LC-MS/MS methods with isotope-labeled internal standards (e.g., deuterated Scopoline) to correct for matrix effects. Validate sensitivity (LOD/LOQ), recovery rates (spiked samples), and specificity (against structurally similar metabolites). Use pharmacokinetic simulation software (e.g., Phoenix WinNonlin) to guide sampling timepoints and avoid saturation artifacts .

Q. What strategies validate the specificity of this compound’s interaction with target receptors?

  • Methodological Answer : Employ competitive binding assays (e.g., radioligand displacement) with negative controls (e.g., receptor knockout models). Use CRISPR-Cas9-edited cell lines to confirm target dependency. Combine functional assays (e.g., calcium flux) with structural studies (molecular docking simulations) to map binding sites. Cross-validate with orthogonal techniques like SPR or ITC .

Methodological Guidelines

  • Literature Review : Use PRISMA frameworks for systematic reviews, documenting inclusion/exclusion criteria (e.g., exclusion of non-peer-reviewed sources from ) .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Figshare or Zenodo .
  • Peer Review : Address reviewer critiques on data interpretation by revising statistical analyses or adding validation experiments, as outlined in journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.